molecular formula C16H13Cl3FN3OS B3983865 N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide CAS No. 302904-52-5

N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide

Cat. No. B3983865
CAS RN: 302904-52-5
M. Wt: 420.7 g/mol
InChI Key: NAEUXSYGQFUKMP-UHFFFAOYSA-N
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Description

N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide, commonly known as TCBZ, is a chemical compound that has been studied extensively for its potential as an anthelmintic agent. Anthelmintics are drugs used to treat parasitic infections caused by worms, and TCBZ has shown promise in treating a variety of these infections.

Mechanism of Action

The mechanism of action of TCBZ is not fully understood, but it is believed to involve the inhibition of the enzyme fumarate reductase in the mitochondria of parasitic worms. This inhibition disrupts the energy production of the worm, leading to its death.
Biochemical and Physiological Effects:
TCBZ has been shown to have a number of biochemical and physiological effects, including the disruption of energy metabolism in parasitic worms, as well as the induction of apoptosis (programmed cell death) in cancer cells. TCBZ has also been shown to have immunomodulatory effects, which may contribute to its anthelmintic and anticancer properties.

Advantages and Limitations for Lab Experiments

TCBZ has a number of advantages for use in lab experiments, including its broad-spectrum activity against parasitic worms, and its potential as an anticancer agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on TCBZ, including the development of new synthesis methods to improve its yield and purity, as well as the investigation of its potential as an anticancer agent in clinical trials. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Scientific Research Applications

TCBZ has been extensively studied for its potential as an anthelmintic agent, and has been shown to be effective against a number of parasitic worms, including Fasciola hepatica, Haemonchus contortus, and Trichuris muris. In addition to its anthelmintic properties, TCBZ has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

4-fluoro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3FN3OS/c17-16(18,19)14(22-13(24)10-6-8-11(20)9-7-10)23-15(25)21-12-4-2-1-3-5-12/h1-9,14H,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUXSYGQFUKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302904-52-5
Record name N-(1-((ANILINOCARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-FLUOROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
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N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
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N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
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N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
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N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
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N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide

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